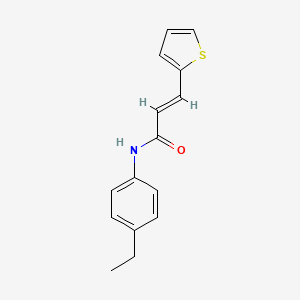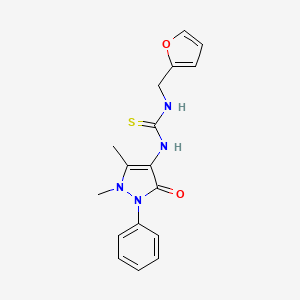
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide, also known as LY2334737, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide is a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of GSK-3 by this compound leads to the reduction of tau phosphorylation, which in turn reduces the formation of neurofibrillary tangles and improves cognitive function. In addition, inhibition of GSK-3 by this compound has been shown to have mood-stabilizing effects in animal models of bipolar disorder. The compound also induces apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have mood-stabilizing effects in animal models of bipolar disorder. The compound also induces apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. However, the compound has not been extensively studied in humans, and its long-term safety and efficacy are still unknown.
Advantages and Limitations for Lab Experiments
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. In addition, the compound has been shown to have neuroprotective effects, mood-stabilizing effects, and anticancer effects, which make it a promising therapeutic agent. However, the compound has several limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are still unknown. In addition, the compound has not been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for the study of N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide. One direction is to investigate the long-term safety and efficacy of the compound in humans. Another direction is to study the potential therapeutic applications of the compound in other diseases, such as Parkinson's disease and schizophrenia. Furthermore, the development of more potent and selective inhibitors of GSK-3 could lead to the discovery of new therapeutic agents for various diseases. Finally, the identification of new targets for this compound could lead to the discovery of new cellular processes that are regulated by GSK-3.
Synthesis Methods
The synthesis of N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide involves a multi-step process. The starting material for the synthesis is 5-methyl-3-isoxazolecarboxylic acid, which is reacted with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The resulting amide is then treated with hydroxylamine hydrochloride to form the isoxazole ring. Finally, the product is purified by column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(5-methyl-3-isoxazolyl)-5-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound has been shown to have neuroprotective effects by inhibiting GSK-3, which is involved in the pathogenesis of Alzheimer's disease. In addition, this compound has been shown to have mood-stabilizing effects in animal models of bipolar disorder. Furthermore, the compound has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-9-7-13(17-19-9)15-14(18)11-8-12(20-16-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWIHADXROKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)


![2-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5755206.png)
![N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)

![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5755231.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)
![ethyl 2-[1-(3-nitrophenyl)ethylidene]hydrazinecarboxylate](/img/structure/B5755261.png)
